Product packaging for 3-Methylindole-1-ethanol(Cat. No.:)

3-Methylindole-1-ethanol

Cat. No.: B8525655
M. Wt: 175.23 g/mol
InChI Key: QCDICCVJICKQQI-UHFFFAOYSA-N
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Description

3-Methylindole-1-ethanol, an indole derivative, is a chemical compound of interest in organic synthesis and life science research. This molecule features an ethanol functional group attached to the nitrogen atom of the 3-methylindole scaffold, which may alter its solubility and biochemical interactions compared to other indole compounds. Indole derivatives are widely studied for their roles as building blocks in pharmaceutical research, fragrance development, and material science. Researchers utilize such compounds to explore new synthetic pathways or to study their potential biological activities. This product is intended for laboratory research purposes only and is not intended for diagnostic or therapeutic use. Please consult the safety data sheet (SDS) prior to handling.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13NO B8525655 3-Methylindole-1-ethanol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H13NO

Molecular Weight

175.23 g/mol

IUPAC Name

2-(3-methylindol-1-yl)ethanol

InChI

InChI=1S/C11H13NO/c1-9-8-12(6-7-13)11-5-3-2-4-10(9)11/h2-5,8,13H,6-7H2,1H3

InChI Key

QCDICCVJICKQQI-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C2=CC=CC=C12)CCO

Origin of Product

United States

Synthetic Methodologies and Strategies for N Substituted Indoles

Development of Synthetic Routes for Indole-1-ethanol Derivatives

The introduction of an ethanol (B145695) group at the N1 position of the indole (B1671886) ring is a key step in the synthesis of the target compound. One of the foundational industrial methods for indole synthesis involves the vapor-phase reaction of aniline (B41778) with ethylene (B1197577) glycol in the presence of catalysts. wikipedia.org This reaction is typically conducted at high temperatures, ranging from 200 to 500 °C, and can achieve yields of up to 60%. wikipedia.org This approach directly introduces a hydroxyethyl (B10761427) group precursor at the N1 position.

Another versatile and widely used method for constructing the indole nucleus is the Leimgruber–Batcho indole synthesis. This two-step procedure is known for its high yields and tolerance of a wide range of functional groups, making it particularly popular in the pharmaceutical industry for creating specifically substituted indoles. wikipedia.org The synthesis begins with the formation of an enamine from an o-nitrotoluene derivative, which is then cyclized reductively to form the indole ring. By starting with an appropriately substituted o-nitrotoluene, this method can be adapted for the synthesis of various indole derivatives.

The Fischer indole synthesis, one of the oldest and most reliable methods, is also a cornerstone in the synthesis of substituted indoles. wikipedia.org Developed in 1883, this reaction involves the cyclization of a phenylhydrazone of an aldehyde or ketone under acidic conditions. nih.gov While the direct synthesis of indole can be problematic, it is highly effective for producing indoles with substitutions at the 2- and/or 3-positions. wikipedia.org For the synthesis of indole-1-ethanol derivatives, one could envision starting with a phenylhydrazine (B124118) that already contains the ethanol moiety on the nitrogen atom.

A common strategy for the N-alkylation of pre-formed indoles involves the reaction with a suitable alkylating agent. For the introduction of the 1-ethanol group, reagents such as 2-haloethanols (e.g., 2-chloroethanol (B45725) or 2-bromoethanol) are frequently employed in the presence of a base. A patent describes a process for the N-alkylation of various indoles using alkylating agents in the presence of aqueous alkali and an organic liquid diluent, which provides high yields and purer products.

Integration of Methylation Strategies at the C3 Position for Indole Derivatives

The introduction of a methyl group at the C3 position of the indole ring is a common transformation in indole chemistry. The C3 position is the most nucleophilic and, therefore, the most reactive site for electrophilic aromatic substitution, being approximately 10^13 times more reactive than benzene (B151609).

One of the most direct methods for C3-methylation is the reaction of indole with a methylating agent. For instance, indole reacts with methyl iodide in dimethylformamide at elevated temperatures (around 80°C) to yield 3-methylindole (B30407) (skatole) as the main product. However, this reaction can sometimes lead to over-methylation.

The Fischer indole synthesis is also a powerful tool for preparing C3-methylated indoles. By choosing an appropriate ketone or aldehyde precursor, the methyl group can be incorporated into the final indole structure during the cyclization step. For example, the reaction of phenylhydrazine with propionaldehyde (B47417) phenylhydrazone followed by cyclization yields 3-methylindole.

Recent advancements have focused on more controlled and selective C3-methylation methods. For instance, a metal-free approach utilizing (para)formaldehyde as a C1 source in combination with a hydrosilane and hexafluoroisopropanol (HFIP) has been developed for the C(sp²)–H methylation of arenes and heteroarenes, including indoles. This method has been shown to be effective for the methylation of N-substituted indoles.

Enzymatic approaches also offer a high degree of selectivity. The methyltransferase PsmD has been shown to catalyze the enantioselective C3-methylation of indole derivatives. uni-duesseldorf.de This biocatalytic approach can provide high enantiomeric excess and is performed under mild conditions. uni-duesseldorf.de

Catalytic Approaches in the Synthesis of N1- and C3-Substituted Indoles

Catalysis plays a pivotal role in the efficient and selective synthesis of substituted indoles. Both metal-based and metal-free catalytic systems have been developed to facilitate the derivatization of the indole core.

Transition metal catalysts are widely used for the functionalization of indoles. Iron-catalyzed methodologies have been developed for the selective N-alkylation of indolines, which can then be oxidized to the corresponding N-alkylated indoles. nih.gov One such method employs a tricarbonyl(cyclopentadienone) iron complex as a catalyst in trifluoroethanol for the N-alkylation of indolines with alcohols. nih.gov The resulting N-alkylated indoline (B122111) can then be oxidized to the N-alkylated indole using a FeBr3/TEMPO catalytic system. nih.gov

Copper catalysts have also been employed for the C3-functionalization of indoles. For example, Cu(OTf)2 has been shown to catalyze the C3 aza-Friedel–Crafts alkylation of indoles with N,O-acetals, providing a route to C3-aminoalkylated indoles. rsc.org Furthermore, Cu(II)-catalyzed site-selective C3-heteroarylation of indoles has been achieved through the aminocupration of o-alkynylanilines. acs.org

Iridium catalysts have been utilized for the regio-selective C3- and N-alkylation of indolines in water using alcohols. organic-chemistry.org This method takes advantage of the tandem dehydrogenation of N-heterocycles and alcohols, offering an environmentally friendly approach to substituted indolines that can be subsequently converted to indoles. organic-chemistry.org

CatalystReactantsProductReference
Tricarbonyl(cyclopentadienone) iron complexIndoline, AlcoholN-alkylated indoline nih.gov
FeBr3/TEMPON-alkylated indolineN-alkylated indole nih.gov
Cu(OTf)2Indole, N,O-acetalC3-aza-alkylated indole rsc.org
Iridium complexIndoline, AlcoholC3- or N-alkylated indoline organic-chemistry.org

In recent years, there has been a significant shift towards the development of metal-free and green synthetic methodologies for indole synthesis and derivatization. These approaches aim to reduce the environmental impact by using less toxic reagents, milder reaction conditions, and renewable resources. researchgate.net

A metal-free method for the C3-alkylation of indoles utilizes a Cs2CO3/Oxone® system to react indoles with α-heteroaryl-substituted methyl alcohols. elsevierpure.com This reaction proceeds in moderate to high yields and is applicable to a variety of functionalized indoles. elsevierpure.com Another metal-free approach for the synthesis of C3-alkylated indoles involves the formation of an indolyl alcohol followed by a transfer hydrogenation. nih.gov

The use of green solvents, such as water and polyethylene (B3416737) glycol (PEG), has been explored for the synthesis of indole derivatives. openmedicinalchemistryjournal.com For instance, the synthesis of 3-substituted indoles has been achieved in high yields through a multicomponent reaction using polyethylene glycol 400 as a reaction promoter and medium. openmedicinalchemistryjournal.com Catalyst-free conditions have also been developed for the synthesis of indole derivatives under visible light irradiation, which is an economical and environmentally friendly method. openmedicinalchemistryjournal.com

B(C6F5)3 has been used as a catalyst for the direct C3-alkylation of indoles and oxindoles. nih.gov This metal-free method avoids common side reactions such as N-methylation and the formation of bis(indolyl)methanes. nih.gov

MethodReagentsKey FeaturesReference
Cs2CO3/Oxone®Indole, α-heteroaryl-substituted methyl alcoholMetal-free C3-alkylation elsevierpure.com
Transfer HydrogenationIndole, AldehydeMetal-free C3-alkylation nih.gov
PEG-400Indole, Aromatic aldehyde, C-H activated acidGreen solvent, catalyst-free openmedicinalchemistryjournal.com
Visible LightIndole, Substituted benzaldehydeSolvent- and catalyst-free openmedicinalchemistryjournal.com
B(C6F5)3Indole, Amine-based alkylating agentMetal-free, selective C3-alkylation nih.gov

Derivatization and Functionalization of the Ethanol Side Chain on N1-Indoles

Once the 3-Methylindole-1-ethanol scaffold is synthesized, the hydroxyl group of the ethanol side chain offers a versatile handle for further derivatization and functionalization. This allows for the introduction of a wide range of chemical moieties, which can be used to modulate the properties of the molecule.

A common derivatization reaction is esterification, where the hydroxyl group is reacted with a carboxylic acid or its derivative (e.g., an acid chloride or anhydride) to form an ester. This reaction is typically carried out in the presence of an acid catalyst. The formation of esters can alter the polarity and volatility of the parent compound.

Another important functionalization is the conversion of the alcohol to an ether. This can be achieved through Williamson ether synthesis, where the alcohol is first deprotonated with a strong base to form an alkoxide, which then reacts with an alkyl halide.

The hydroxyl group can also be replaced by other functional groups through nucleophilic substitution reactions. For example, treatment with a halogenating agent, such as thionyl chloride or phosphorus tribromide, can convert the alcohol to the corresponding alkyl chloride or bromide. These alkyl halides can then serve as precursors for the introduction of other nucleophiles, such as amines, azides, or cyanides.

Furthermore, the alcohol can be oxidized to an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions. This opens up another avenue for derivatization, as aldehydes and carboxylic acids are themselves versatile functional groups that can participate in a wide array of chemical transformations.

Advanced Spectroscopic and Chromatographic Characterization of Indole Compounds

Elucidation of Molecular Structure through Advanced Spectroscopic Techniques for 3-Methylindole-1-ethanol

The definitive identification and structural elucidation of this compound, a derivative of the indole (B1671886) heterocyclic system, relies on a combination of advanced spectroscopic techniques. While comprehensive experimental spectra for this specific compound are not widely published, its molecular structure can be confidently predicted and would be confirmed using methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. The molecular formula of this compound is C₁₁H₁₃NO, and its exact monoisotopic mass is 175.0997 Da. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is paramount for mapping the carbon-hydrogen framework of the molecule.

¹H NMR: The proton NMR spectrum is expected to reveal distinct signals corresponding to each unique proton environment. The aromatic protons on the benzene (B151609) portion of the indole ring would appear in the downfield region (typically δ 7.0-7.8 ppm). A characteristic singlet would be present for the proton at the C2 position of the indole ring. The methyl group protons at C3 would produce a sharp singlet further upfield (around δ 2.3 ppm). The two methylene (B1212753) groups of the N-ethanol substituent (-N-CH₂-CH₂-OH) would appear as two distinct triplets, with the methylene group attached to the nitrogen being more deshielded than the one attached to the hydroxyl group. The hydroxyl proton would present as a broad singlet, the position of which can be concentration-dependent.

¹³C NMR: The carbon NMR spectrum would complement the proton data, showing signals for all 11 carbon atoms in the structure. The aromatic carbons would resonate in the δ 110-140 ppm range, with the carbons directly attached to the nitrogen atom appearing at the lower end of this range. The C3 carbon bearing the methyl group and the C2 carbon would also have characteristic shifts. The methyl carbon would produce a signal in the upfield region (around δ 10-15 ppm), while the two methylene carbons of the ethanol (B145695) side chain would appear in the δ 45-65 ppm range.

Mass Spectrometry (MS) Mass spectrometry provides critical information regarding the compound's molecular weight and fragmentation pattern, aiding in its identification. Using a soft ionization technique like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), the mass spectrum would prominently feature the protonated molecular ion [M+H]⁺ at m/z 176.1. nih.govresearchgate.net High-resolution mass spectrometry would confirm the elemental composition by matching the exact mass to the calculated value of 175.0997 for C₁₁H₁₃NO. nih.gov Tandem mass spectrometry (MS/MS) would reveal characteristic fragmentation patterns, such as the neutral loss of the ethanol group or cleavage of the side chain, providing further structural confirmation. nih.gov

Infrared (IR) Spectroscopy IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the alcohol group. C-H stretching vibrations for the aromatic ring would be observed just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and methylene groups would appear just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic indole ring would produce several peaks in the 1450-1600 cm⁻¹ region. A significant C-O stretching band for the primary alcohol would be expected around 1050 cm⁻¹.

Table 1: Predicted Spectroscopic Data for this compound

Technique Feature Expected Value / Observation
¹H NMR Aromatic Protons (4H) δ 7.0 - 7.8 ppm (multiplets)
C2-H Proton (1H) δ ~7.0 ppm (singlet)
N-CH₂ Protons (2H) Triplet
CH₂-OH Protons (2H) Triplet
OH Proton (1H) Broad singlet
C3-CH₃ Protons (3H) δ ~2.3 ppm (singlet)
¹³C NMR Aromatic Carbons (8C) δ 110 - 140 ppm
N-CH₂ Carbon (1C) δ ~48 ppm
CH₂-OH Carbon (1C) δ ~62 ppm
C3-CH₃ Carbon (1C) δ ~12 ppm
Mass Spec. Molecular Ion [M+H]⁺ m/z 176.1
Exact Mass 175.0997 Da
IR Spec. O-H Stretch 3200 - 3600 cm⁻¹ (broad)
Aromatic C-H Stretch >3000 cm⁻¹
Aliphatic C-H Stretch <3000 cm⁻¹
Aromatic C=C Stretch 1450 - 1600 cm⁻¹
C-O Stretch ~1050 cm⁻¹

Optimization of Chromatographic Separations for Indole Derivatives and Analogs

The effective separation of indole derivatives, including this compound, from complex matrices is crucial for their accurate characterization and quantification. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common techniques employed, and their optimization is key to achieving high resolution, sensitivity, and efficiency.

High-Performance Liquid Chromatography (HPLC) Reversed-phase HPLC (RP-HPLC) is the predominant mode for separating indolic compounds. nih.gov Optimization involves the careful selection of several parameters:

Stationary Phase: C8 and C18 columns are widely used for the separation of indole derivatives. nih.govcetjournal.it The choice between them depends on the hydrophobicity of the specific analytes, with C18 providing greater retention for more nonpolar compounds. For challenging separations, columns with different selectivities, such as phenyl-hexyl phases, have proven highly efficient for polycyclic compounds like indole alkaloids. nih.gov

Mobile Phase: The mobile phase typically consists of a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous component. mdpi.com The ratio of organic to aqueous phase is adjusted to control retention time and resolution. The addition of an acidifier, such as formic acid, trifluoroacetic acid (TFA), or phosphoric acid, to the mobile phase is common. nih.govcetjournal.itsielc.com This suppresses the ionization of acidic silanol (B1196071) groups on the silica (B1680970) support, improving peak shape and reproducibility.

Elution Mode: Both isocratic and gradient elution methods are used. Isocratic elution, with a constant mobile phase composition, is simpler and suitable for separating a small number of compounds with similar polarities. cetjournal.it For complex mixtures containing analytes with a wide range of polarities, gradient elution, where the mobile phase composition is changed over time, is necessary to achieve adequate separation within a reasonable analysis time. nih.govmdpi.com

Other Parameters: Column temperature, flow rate, and detection wavelength are also optimized to enhance separation. mdpi.com Higher temperatures can reduce viscosity and improve efficiency, but may affect column stability. The flow rate is adjusted to balance analysis time and separation efficiency. The UV detection wavelength is typically set at the absorbance maximum of the indole chromophore, around 280 nm, or a lower wavelength like 220-230 nm for broader detection. cetjournal.itscielo.br

Gas Chromatography (GC) GC is well-suited for the analysis of volatile and thermally stable indole derivatives. Optimization strategies include:

Column Selection: Fused-silica capillary columns with non-polar or medium-polarity stationary phases (e.g., those based on polydimethylsiloxane, sometimes with a phenyl content) are generally used. rsc.org

Temperature Programming: A programmed temperature ramp is essential for separating compounds with different boiling points. The initial temperature, ramp rate, and final temperature are optimized to achieve baseline separation of all target analytes.

Detector: While a Flame Ionization Detector (FID) can be used, a nitrogen-phosphorus detector (NPD) offers higher sensitivity and selectivity for nitrogen-containing compounds like indoles. rsc.org For definitive identification, a mass spectrometer (MS) is the detector of choice (GC-MS).

Table 2: Key Parameters for Optimization of Chromatographic Separations of Indole Derivatives

Parameter HPLC Considerations GC Considerations
Stationary Phase Reversed-phase (C8, C18, Phenyl-Hexyl) is most common. nih.govnih.gov Fused-silica capillary columns with non-polar or intermediate polarity phases. rsc.org
Mobile/Carrier Gas Acetonitrile/Methanol and acidified water (e.g., with formic or acetic acid). mdpi.com High-purity inert gas (e.g., Helium, Nitrogen, Hydrogen).
Elution/Temp. Isocratic for simple mixtures; gradient for complex mixtures. cetjournal.itmdpi.com Temperature programming (initial temp, ramp rate, final temp) is crucial.
Flow Rate Typically 0.5-1.5 mL/min for analytical columns. Adjusted to balance time and resolution. mdpi.com Optimized for carrier gas type and column dimensions to maximize efficiency.
Detector UV/Vis (220-280 nm), Fluorescence (Ex: 280 nm, Em: 350 nm), MS. nih.govcetjournal.it FID (general), NPD (N-selective), MS (identification/quantification). rsc.org

Quantitative Analytical Method Development for this compound

Developing a robust and reliable quantitative analytical method is essential for determining the concentration of this compound in various samples. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred technique for this purpose due to its high selectivity, sensitivity, and wide dynamic range. nih.govmdpi.com The development and validation process follows established guidelines to ensure data quality.

Method Development

Selection of Technique: LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode is selected for its superior selectivity, which minimizes interference from matrix components. researchgate.netmdpi.com An electrospray ionization (ESI) or APCI source in positive mode would be appropriate, targeting the [M+H]⁺ ion. nih.gov

Optimization of MS/MS Parameters: The parent ion (precursor ion) for this compound would be its protonated molecule at m/z 176.1. This ion is isolated and subjected to collision-induced dissociation (CID) to generate product ions. The most stable and abundant product ions are selected for the MRM transitions. This process is also performed for a suitable internal standard (IS), such as a stable isotope-labeled version of the analyte (e.g., this compound-d₄).

Optimization of Chromatographic Conditions: An RP-HPLC method, as described in section 3.2, is developed to achieve a sharp, symmetrical peak for the analyte, well-separated from any isomers or matrix components. A fast gradient elution is often preferred to minimize run time.

Sample Preparation: A simple and efficient sample preparation technique is developed to extract the analyte from the sample matrix. For biological fluids, this often involves protein precipitation with a cold organic solvent like acetonitrile, followed by centrifugation. nih.gov

Method Validation Once developed, the method is validated according to international guidelines to demonstrate its suitability for the intended purpose. Key validation parameters include:

Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration is assessed. Calibration curves are constructed by plotting the peak area ratio (analyte/IS) against concentration over a specified range. The correlation coefficient (R²) should be ≥ 0.99. scielo.brmdpi.com

Sensitivity: The Limit of Detection (LOD) and Limit of Quantitation (LOQ) are determined. The LOD is the lowest concentration that can be reliably detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. mdpi.com

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value and is assessed through recovery studies (e.g., by spiking blank matrix with known concentrations). scielo.br Precision measures the repeatability of the method and is evaluated at different levels: intra-day (repeatability) and inter-day (intermediate precision), expressed as the relative standard deviation (RSD%). mdpi.com

Selectivity/Specificity: The method's ability to differentiate and quantify the analyte in the presence of other components in the sample is confirmed by analyzing blank matrix samples to ensure no interfering peaks are present at the analyte's retention time. nih.gov

Matrix Effect: This assesses whether components in the sample matrix suppress or enhance the ionization of the analyte in the MS source, which could affect accuracy. nih.gov

Table 3: Example Validation Parameters for a Quantitative LC-MS/MS Method for this compound

Parameter Acceptance Criteria Example Value
Linearity Range Dependent on application 1 - 1000 ng/mL
Correlation Coefficient (R²) ≥ 0.99 0.998
Limit of Detection (LOD) Signal-to-Noise ≥ 3 0.3 ng/mL
Limit of Quantitation (LOQ) Signal-to-Noise ≥ 10 1.0 ng/mL
Accuracy (Recovery) 85 - 115% 97.5 - 104.2%
Intra-day Precision (RSD%) < 15% < 5.8%
Inter-day Precision (RSD%) < 15% < 7.2%

Table of Mentioned Chemical Compounds

Table 4: Chemical Compounds Mentioned in the Article

Compound Name Molecular Formula
This compound C₁₁H₁₃NO
Acetonitrile C₂H₃N
Formic Acid CH₂O₂
Indole C₈H₇N
Indole-3-acetic acid C₁₀H₉NO₂
Indole-3-butyric acid C₁₂H₁₃NO₂
Methanol CH₄O
Phosphoric Acid H₃PO₄

Mechanistic Investigations of Chemical Reactivity

Reaction Pathways of the Indole (B1671886) Nucleus in 3-Methylindole-1-ethanol

The indole nucleus is an electron-rich aromatic system, making it highly susceptible to electrophilic substitution. In unsubstituted indole, the C3 position is the most nucleophilic and therefore the primary site of electrophilic attack. However, in this compound, this position is blocked by a methyl group. Consequently, electrophilic attack is redirected to other positions on the indole ring.

Electrophilic Substitution: Research on various 3-substituted indoles demonstrates that when the C3 position is occupied, electrophilic substitution predominantly occurs at the C2 position of the pyrrole (B145914) ring. For instance, the benzylation of 3-methylindole (B30407) with benzylic alcohols in the presence of a catalyst proceeds at the C2-position. This redirection is a direct consequence of the C3-substituent blocking the most reactive site, forcing the reaction to occur at the next most activated position.

Oxidation: The indole nucleus can also undergo oxidation. Depending on the reagents and reaction conditions, oxidation of 3-substituted indoles can lead to the formation of 2-oxindoles (oxindoles). This transformation involves the introduction of a carbonyl group at the C2 position. Studies on the metabolism of 3-methylindole have shown that ring epoxidation can occur, leading to the formation of 3-methyloxindole (B30408). nih.gov The N1-ethanol substituent may influence the regioselectivity and rate of these oxidation reactions.

Table 1: Summary of Reaction Pathways of the Indole Nucleus in 3-Substituted Indoles
Reaction TypePrimary Site of AttackProduct TypeExample Condition/Reagent
Electrophilic Substitution (e.g., Benzylation)C2-PositionC2-Alkylated IndoleBenzylic Alcohols / Iodine Catalyst
OxidationC2-Position2-OxindoleVarious oxidizing agents (e.g., m-CPBA, NBS)
Metabolic OxidationIndole RingOxindoleCytochrome P450 Enzymes nih.gov

Transformations of the Ethanol (B145695) Side Chain at N1 in Indole-1-ethanol Derivatives

The ethanol group attached to the N1 position of the indole ring introduces a reactive hydroxyl moiety. This primary alcohol function can undergo a variety of well-established chemical transformations, significantly increasing the synthetic utility of the parent molecule.

Oxidation: The primary alcohol of the ethanol side chain can be oxidized to an aldehyde (N1-acetaldehyde derivative) using mild oxidizing agents or further oxidized to a carboxylic acid (N1-acetic acid derivative) with stronger oxidizing agents. These transformations provide access to a range of functionalized indole derivatives.

Esterification: In the presence of a carboxylic acid and an acid catalyst, the hydroxyl group can undergo esterification to form an ester. This reaction is a common method for protecting the hydroxyl group or for introducing specific functionalities to the molecule.

Etherification: The hydroxyl group can be converted into an ether through reactions such as the Williamson ether synthesis. This involves deprotonation of the alcohol to form an alkoxide, followed by reaction with an alkyl halide.

Substitution: The hydroxyl group can be transformed into a better leaving group (e.g., a tosylate) and subsequently displaced by a variety of nucleophiles in an SN2 reaction. This allows for the introduction of diverse substituents at the terminus of the N1-side chain.

Table 2: Potential Transformations of the N1-Ethanol Side Chain
Reaction TypeReagent ClassFunctional Group Formed
Oxidation (mild)e.g., PCC, DMPAldehyde (-CH₂CHO)
Oxidation (strong)e.g., KMnO₄, H₂CrO₄Carboxylic Acid (-CH₂COOH)
EsterificationCarboxylic Acid / Acid CatalystEster (-CH₂OC(O)R)
EtherificationBase, then Alkyl HalideEther (-CH₂OR)
Substitution (via Tosylate)1. TsCl, Pyridine; 2. NucleophileVaries with Nucleophile (-CH₂-Nu)

Influence of the C3 Methyl Group on Indole Reactivity

The methyl group at the C3 position exerts a significant influence on the reactivity of the indole nucleus through both electronic and steric effects.

Electronic and Steric Effects: The methyl group is an electron-donating group via hyperconjugation and induction. This increases the electron density of the indole ring, further activating it towards electrophilic attack compared to unsubstituted indole. However, its physical presence at the C3 position sterically hinders this site, redirecting incoming electrophiles to other positions, primarily C2, as discussed previously. nih.gov

Reaction Mechanism: For some electrophilic substitutions on 3-alkylindoles, evidence suggests a mechanism involving an initial attack of the electrophile at the already substituted C3 position. mdpi.com This forms an unstable intermediate which then undergoes a rearrangement, typically a 1,2-shift of the electrophile, to yield the more stable C2-substituted product. This pathway highlights the powerful directing effect of the indole nitrogen, which can favor an initial, non-productive attack at C3 before rearrangement occurs.

Reactivity of the Methyl Group Itself: The C3-methyl group is not merely a passive substituent; it can actively participate in chemical reactions. A key pathway is its bioactivation by cytochrome P450 enzymes, which oxidize the methyl group to a reactive electrophilic intermediate, 3-methyleneindolenine. nih.govresearchgate.net This intermediate is known to be the species responsible for the covalent binding of 3-methylindole to proteins and DNA, which is linked to its biological activity. nih.govresearchgate.net This desaturation pathway represents a unique mode of reactivity conferred by the C3-methyl substituent. nih.gov

Biological and Biochemical Research Pathways

Enzymatic Biotransformation of Indole (B1671886) Derivatives

The biotransformation of indole derivatives is a critical process that determines their biological activity and clearance from the body. This process is primarily carried out by a variety of enzyme systems, with Cytochrome P450 enzymes playing a central role.

Role of Cytochrome P450 Enzymes in Indole Metabolism

Cytochrome P450 (CYP450) enzymes are a superfamily of monooxygenases that are key to the metabolism of a wide range of xenobiotics, including indole compounds. mdpi.com In the case of 3-methylindole (B30407), several CYP450 isoforms are involved in its metabolism, with CYP2E1 and CYP2A being identified as major enzymes in the initial phase of its breakdown. mdpi.com The metabolism of 3-methylindole by CYP450 enzymes can lead to the formation of various metabolites. For instance, pig liver microsomes have been shown to metabolize skatole into products such as 6-hydroxyskatole and 3-hydroxy-3-methyloxyindole. nih.gov Studies have demonstrated that specific CYP450 isoforms, such as CYP2A19, are primarily responsible for the production of 6-hydroxyskatole. cambridge.org

Given the structure of 3-Methylindole-1-ethanol, it is highly probable that its metabolism is also initiated by CYP450 enzymes. The ethanol (B145695) group at the 1-position of the indole ring is a likely site for oxidation, a common reaction catalyzed by CYP450s. This could lead to the formation of an aldehyde and subsequently a carboxylic acid derivative. Furthermore, the indole ring itself can be hydroxylated at various positions, similar to the metabolism of 3-methylindole. The specific CYP450 isoforms involved in the metabolism of this compound would require further investigation but are likely to overlap with those involved in 3-methylindole metabolism.

Table 1: Key Cytochrome P450 Enzymes in the Metabolism of 3-Methylindole and Their Products.

Enzyme Key Metabolites of 3-Methylindole Potential Role in this compound Metabolism
CYP2E1 Pro-MII (a precursor to 6-sulfatoxyskatole), 3-hydroxy-3-methyloxyindole (MIII) nih.govoup.com Oxidation of the ethanol side chain and hydroxylation of the indole ring.
CYP2A6 3-Methyleneindolenine, Indole-3-carbinol (B1674136), 3-methyloxindole (B30408) nih.gov Potential for similar bioactivation pathways as 3-methylindole.
CYP2A19 6-hydroxy-3-methylindole (6-hydroxyskatole) cambridge.org Hydroxylation of the indole ring.
CYP2F1 3-Methyleneindolenine nih.gov Bioactivation to reactive intermediates.

| CYP3A4 | 3-Methyleneindolenine nih.gov | Potential for involvement in the metabolism of the indole core. |

Other Enzyme Systems Involved in Indole Compound Modification

Beyond the initial oxidative metabolism by CYP450s, other enzyme systems are involved in the further modification and detoxification of indole derivatives. These "Phase II" enzymes conjugate the metabolites produced by Phase I enzymes, increasing their water solubility and facilitating their excretion.

For instance, the hydroxylated metabolites of 3-methylindole can undergo sulfation or glucuronidation. The formation of 6-sulfatoxyskatole is a key step in the clearance of skatole. oup.com It is plausible that the hydroxylated metabolites of this compound would also be substrates for sulfotransferases and UDP-glucuronosyltransferases.

Additionally, bacterial enzymes can play a role in the biotransformation of indole derivatives. For example, some bacteria can convert indoleacetic acid to 3-methylindole. nih.gov While this is a formation pathway for 3-methylindole, it highlights the capacity of microbial enzymes to modify the side chains of indole compounds.

Metabolomic Profiling of Indole Compounds and Derivatives

Metabolomics is a powerful tool for studying the complete set of small-molecule metabolites in a biological system. It can be used to identify and quantify the metabolites of indole compounds and their derivatives, providing insights into their metabolic pathways and biological effects.

Detection and Identification of Indole-Derived Metabolites

The detection and identification of indole-derived metabolites can be achieved using various analytical techniques, with mass spectrometry (MS) coupled to liquid chromatography (LC) being the most common approach. arabjchem.org This technique allows for the separation of complex mixtures of metabolites and their sensitive detection and identification based on their mass-to-charge ratio and fragmentation patterns. arabjchem.org

Untargeted metabolomics aims to measure as many metabolites as possible in a sample, providing a global snapshot of the metabolome. metabolon.com This approach can be used to discover novel metabolites of this compound and to identify metabolic pathways that are perturbed by its presence. nih.gov Targeted metabolomics, on the other hand, focuses on the quantification of a predefined set of metabolites. metabolon.com This approach can be used to accurately measure the levels of this compound and its expected metabolites, providing more precise information about its metabolic fate.

Techniques in Untargeted and Targeted Metabolomics for Indoles

Both untargeted and targeted metabolomics approaches have been successfully applied to the study of indole compounds. Untargeted metabolomics has been used to profile the metabolic diversity of bacterial indole derivatives and to identify potential biomarkers for diseases. nih.gov Targeted metabolomics panels have been developed for the specific analysis of indoles and their metabolites in the context of uremic toxicity. metabolon.com

Table 2: Comparison of Untargeted and Targeted Metabolomics for the Study of this compound.

Feature Untargeted Metabolomics Targeted Metabolomics
Goal Hypothesis generation, discovery of novel metabolites and pathways. metabolon.com Hypothesis testing, accurate quantification of known metabolites. metabolon.com
Approach Global analysis of all detectable metabolites. metabolon.com Measurement of a predefined set of metabolites. metabolon.com
Instrumentation High-resolution mass spectrometry (e.g., Q-TOF, Orbitrap). creative-proteomics.com Triple quadrupole mass spectrometry. creative-proteomics.com

Mechanisms of Interaction with Cellular and Molecular Targets

Indole derivatives can interact with a variety of cellular and molecular targets, leading to a range of biological effects. The parent compound, 3-methylindole, is known to interact with several key signaling pathways. It can regulate intestinal epithelial cellular functions by activating the aryl hydrocarbon receptor (AhR) and p38 MAP kinase. glpbio.com

The AhR is a ligand-activated transcription factor that plays a crucial role in regulating the expression of genes involved in xenobiotic metabolism, immune responses, and cell differentiation. nih.gov The activation of AhR by 3-methylindole suggests that this compound may also be an AhR agonist, potentially influencing similar cellular processes.

Furthermore, 3-methylindole has been shown to induce apoptosis in intestinal epithelial cells. medchemexpress.com This effect is mediated through the activation of AhR and p38. medchemexpress.com It is possible that this compound could also exhibit similar pro-apoptotic activity, depending on its ability to activate these signaling pathways. The interaction of indole derivatives is not limited to receptors; they can also form covalent bonds with proteins, a mechanism that is thought to contribute to the toxicity of 3-methylindole. nih.gov The formation of a reactive intermediate, 3-methyleneindolenine, by CYP450 enzymes is a critical step in this process. nih.gov Given the structural similarities, this compound could also be bioactivated to a reactive intermediate that can bind to cellular macromolecules.

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
3-methylindole (Skatole)
6-hydroxyskatole
3-hydroxy-3-methyloxyindole
6-sulfatoxyskatole
Indoleacetic acid
3-Methyleneindolenine
Indole-3-carbinol

Ligand-Receptor Binding Studies for Indole Derivatives (e.g., Aryl Hydrocarbon Receptor, Serotonin (B10506) Receptors)

Indole derivatives, a class of compounds characterized by the bicyclic indole structure, are recognized for their interaction with various biological receptors. Research has particularly focused on their binding to the Aryl Hydrocarbon Receptor (AhR) and serotonin receptors, revealing a complex pattern of agonistic and antagonistic activities that are highly dependent on the specific structure of the indole derivative.

The Aryl Hydrocarbon Receptor is a ligand-activated transcription factor involved in regulating responses to environmental toxins and in various physiological processes. Several indole derivatives, particularly those produced from tryptophan metabolism by the gut microbiota, have been identified as AhR ligands. 3-Methylindole (skatole), a close structural relative of this compound, is a notable example. Studies have characterized 3-methylindole as a partial agonist of the human AhR. nih.govplos.org In reporter gene assays, it has been shown to activate AhR, leading to the expression of target genes like CYP1A1, CYP1A2, and CYP1B1 in human liver cells. plos.org This activation is dependent on the AhR, as demonstrated by its blockage with specific AhR antagonists and through siRNA-mediated silencing of the receptor. plos.org

Research into a broader range of methylated and methoxylated indoles has revealed that subtle changes in chemical structure can significantly alter their interaction with the AhR, resulting in full agonist, partial agonist, or antagonist activity. nih.gov For instance, while 4-methylindole (B103444) acts as a potent AhR agonist, 3-methylindole and 2,3-dimethylindole (B146702) display antagonist properties. nih.govresearchgate.net These findings underscore the specificity of the ligand-receptor interaction and how the position of methyl groups on the indole ring dictates the functional outcome. Molecular docking studies suggest that both agonists and antagonists can occupy the same binding pocket but adopt unique binding modes that determine their activity. nih.gov

Regarding serotonin receptors, which are crucial for neurotransmission, the influence of indole compounds is a significant area of investigation. Serotonin (5-hydroxytryptamine) itself is an indoleamine. The broader serotonergic system, including its receptors, has been shown to be modulated by various substances, including alcohols. ccmb.res.insemanticscholar.org Given that this compound contains an ethanol group, understanding how such modifications to the indole core might influence binding to serotonin receptors is a pertinent research question. Studies have shown that ethanol can inhibit the binding of ligands to the 5-HT1A receptor and potentiate responses of the 5-HT3 receptor. ccmb.res.innih.gov This suggests that indole derivatives with alcohol moieties could potentially have unique interactions with these receptors, although direct binding studies on this compound are not extensively documented in the available literature.

Table 1: Interaction of Selected Indole Derivatives with the Aryl Hydrocarbon Receptor (AhR)

Compound Receptor Activity Potency (IC50/EC50) Reference
3-Methylindole (Skatole) Aryl Hydrocarbon Receptor (AhR) Partial Agonist / Antagonist IC50: 19 μM (Antagonist activity) nih.gov
4-Methylindole Aryl Hydrocarbon Receptor (AhR) Agonist EMAX: 134% (relative to dioxin) nih.gov
6-Methylindole Aryl Hydrocarbon Receptor (AhR) Agonist EMAX: 91% (relative to dioxin) nih.gov
7-Methoxyindole Aryl Hydrocarbon Receptor (AhR) Agonist EMAX: 80% (relative to dioxin) nih.gov
2,3-Dimethylindole Aryl Hydrocarbon Receptor (AhR) Antagonist IC50: 11 μM nih.gov

Modulation of Cellular Signaling Pathways by Indole Compounds

Indole compounds exert significant influence on cellular behavior by modulating a variety of signaling pathways. This modulation can impact processes ranging from cell growth and proliferation to intercellular communication, particularly in the context of cancer biology and microbiology.

In mammalian cells, certain indole derivatives, such as indole-3-carbinol (I3C) and its metabolite 3,3'-diindolylmethane (B526164) (DIM), have been extensively studied for their anti-cancer properties. nih.gov These compounds are known to deregulate multiple cellular signaling pathways critical for cancer progression. One of the key networks affected is the PI3K/Akt/mTOR signaling pathway, which is central to cell survival, growth, and metabolism. nih.gov By targeting this pathway, indole compounds can inhibit cancer cell proliferation. Furthermore, these molecules are effective modulators of the downstream transcription factor NF-κB, which plays a pivotal role in inflammation, immunity, and cell survival. nih.gov The regulation of these interconnected pathways helps explain the ability of certain indoles to inhibit tumor invasion and angiogenesis. nih.gov

Indole itself, as a signaling molecule, is crucial in the microbial world. Some bacteria utilize indole for intercellular signaling to regulate various bacterial phenotypes. nih.govresearchgate.net This is particularly relevant in the context of quorum sensing, a system of cell-to-cell communication that allows bacteria to coordinate gene expression based on population density. Natural and synthetic indole derivatives have been shown to act as inhibitors of quorum sensing-dependent phenotypes in bacteria like Pseudomonas aeruginosa. nih.gov By mimicking the natural signaling molecules, these indole compounds can interfere with processes like virulence factor production and biofilm formation, which are critical for bacterial pathogenicity and antibiotic resistance. nih.gov

Table 2: Examples of Cellular Signaling Pathways Modulated by Indole Derivatives

Indole Compound Class Signaling Pathway Biological Context Effect Reference
Indole-3-carbinol (I3C), 3,3'-diindolylmethane (DIM) PI3K/Akt/mTOR Cancer Biology Deregulation/Inhibition nih.gov
Indole-3-carbinol (I3C), 3,3'-diindolylmethane (DIM) NF-κB Cancer Biology Modulation/Inhibition nih.gov
Synthetic Indole Derivatives Quorum Sensing (e.g., LasR protein) Microbiology (P. aeruginosa) Inhibition nih.gov
Indole Various bacterial phenotypes Microbiology Regulation researchgate.net

Preclinical Research Models for Mechanistic Elucidation (in vitro/in vivo)

The mechanistic elucidation of the biological effects of indole compounds relies on a combination of in vitro and in vivo preclinical research models. These models are essential for assessing biological activity, understanding mechanisms of action, and evaluating potential therapeutic applications. anmm.org.mx

In vitro models provide a controlled environment to study cellular and molecular mechanisms. Cell-based assays are widely used for initial screening and mechanistic studies. mdpi.com For investigating the effects of indole derivatives, various established cell lines are employed, such as human liver cancer cells (HepG2) to study metabolic effects and AhR activation, or human colon cancer cells (Caco-2, T84) to assess intestinal permeability and gut-level interactions. plos.orgnih.gov These models allow for high-throughput screening and detailed analysis of cellular responses, such as changes in gene expression, protein activity, and cytotoxicity. nih.gov More advanced in vitro systems, including 3D cell cultures (spheroids and organoids) and organ-on-a-chip (OOC) technologies, are emerging to better mimic the complex microenvironment of human tissues and provide more physiologically relevant data. mdpi.com

Biosynthesis and Natural Occurrence of Related Indole Compounds

Tryptophan Metabolism and Indole Production in Biological Systems

Indole and its derivatives are biologically significant molecules primarily derived from the metabolism of the essential amino acid L-tryptophan. nih.gov In biological systems, tryptophan is metabolized through three major pathways: the kynurenine (B1673888) pathway, the serotonin pathway, and the indole pathway. mdpi.combohrium.com While the host's mammalian cells predominantly utilize the kynurenine and serotonin pathways, the direct conversion of tryptophan to indole is almost exclusively a function of the gut microbiota. nih.govmdpi.com

The kynurenine pathway is the principal route for tryptophan catabolism in mammals, accounting for over 90% of dietary tryptophan. nih.govnih.gov This pathway, initiated by the enzymes indoleamine-2,3-dioxygenase (IDO) or tryptophan 2,3-dioxygenase (TDO), leads to the production of various neuroactive and immunomodulatory metabolites. nih.gov The serotonin pathway, though metabolizing a smaller fraction of tryptophan, is vital for the synthesis of the neurotransmitter serotonin and the hormone melatonin. mdpi.com

The indole pathway is distinct in that it is driven by the enzymatic activity of commensal bacteria residing in the gastrointestinal tract. mdpi.com These microbes metabolize dietary tryptophan that escapes absorption in the small intestine. The central reaction in this pathway is the conversion of tryptophan into indole, pyruvic acid, and ammonia, a reaction catalyzed by the enzyme tryptophanase (TnaA). nih.govfrontiersin.org The resulting indole can then serve as a precursor for the synthesis of a wide array of other indole derivatives by microbial enzymes, or it can be absorbed by the host and metabolized further in the liver. nih.gov

Microbial Transformations Leading to Indole Derivatives

The gut microbiota possesses a vast enzymatic repertoire capable of transforming tryptophan into a diverse family of indole derivatives. nih.gov This microbial activity significantly expands the variety of tryptophan catabolites found in the host. nih.gov The production of indole itself is a hallmark of many Gram-positive and Gram-negative bacterial species, including Escherichia coli, Clostridium species, and Bacteroides species, which express the tryptophanase (TnaA) enzyme. nih.govnih.gov

Beyond indole, microbial metabolism generates numerous other derivatives through various oxidative and reductive pathways. For example, tryptophan can be converted by some bacteria to indole-3-pyruvic acid, which can then be further metabolized to produce indole-3-lactic acid (ILA), indole-3-acetic acid (IAA), and indole-3-propionic acid (IPA). nih.gov Another pathway involves the decarboxylation of tryptophan to form tryptamine. mdpi.com

Specific bacterial strains are associated with the production of particular indole derivatives. For instance, Clostridium sporogenes and Ruminococcus gnavus are known to generate indole derivatives like IAA. mdpi.com Certain species of Lactobacillus and Bifidobacterium can convert tryptophan to indole-3-lactic acid. nih.gov These microbially-produced indole compounds are not merely metabolic byproducts; they act as important signaling molecules that mediate the host-microbiome symbiosis, influencing intestinal barrier integrity and host immune responses. nih.gov

Table 3: Examples of Microbial Production of Indole Derivatives from Tryptophan

Microbial Species Key Enzyme(s) Indole Derivative(s) Produced Reference
Escherichia coli, Clostridium sp., Bacteroides sp. Tryptophanase (TnaA) Indole nih.gov
Clostridium sporogenes, Ruminococcus gnavus Tryptophanase, other enzymes Indole-3-acetic acid (IAA) mdpi.com
Bacteroides thetaiotaomicron Various Indole-3-propionic acid (IPA) mdpi.com
Lactobacillus sp., Bifidobacterium sp. Aromatic amino acid aminotransferase, Indolelactic acid dehydrogenase Indole-3-lactic acid (ILA) nih.gov
Clostridium sporogenes, Ruminococcus gnavus Decarboxylase Tryptamine mdpi.com

Environmental Aspects and Remediation Research

Microbial Degradation Pathways of Indole (B1671886) Compounds

The biodegradation of indole compounds by microorganisms is a critical process for their removal from the environment. This degradation can occur under both aerobic and anaerobic conditions, involving various bacterial and fungal species. scispace.com

Under aerobic conditions, the microbial metabolism of indole generally starts with oxidation, followed by the cleavage of the heterocyclic ring. scispace.com Several degradation pathways have been proposed for indole, including the catechol, gentisate, and anthranilate pathways. scispace.com For instance, a pathway for indole mineralization can proceed through intermediates such as indoxyl, isatin, and anthranilic acid. scispace.comnih.gov

The microbial degradation of 3-methylindole (B30407) (skatole) has also been the subject of numerous studies. A variety of bacteria have been identified that can degrade skatole, including species from the genera Acinetobacter, Pseudomonas, Cupriavidus, Rhodococcus, and Burkholderia. frontiersin.orgmdpi.comnih.gov For example, Pseudomonas putida LPC24 has been shown to degrade 3-methylindole under oxygen-limited conditions, with intermediates identified as 3-methyloxindole (B30408), N-(2-acetylphenyl)formamide, and 2-aminoacetophenone. nih.gov In another example, Acinetobacter oleivorans completely degraded 100 mg/L of 3-methylindole within 48 hours under optimal conditions. frontiersin.org

Anaerobic degradation of indole compounds is also a significant environmental process. nih.gov Under methanogenic conditions, indole can be converted to oxindole. nih.gov The complete anaerobic degradation of indole to methane (B114726) and carbon dioxide has been demonstrated in methanogenic enrichment cultures. nih.gov Similarly, sulfate-reducing bacteria have been shown to be capable of degrading indolic compounds. nih.gov

Microorganisms Capable of Degrading 3-Methylindole (Skatole)
MicroorganismDegradation ConditionsReference
Acinetobacter oleivoransAerobic frontiersin.org
Acinetobacter piscicolaAerobic mdpi.com
Acinetobacter toweneriAerobic mdpi.com
Burkholderia sp. IDO3Aerobic nih.gov
Clostridium speciesAnaerobic nih.gov
Cupriavidus sp.Aerobic mdpi.com
Lactobacillus brevisAerobic mdpi.com
Pseudomonas aeruginosaAerobic mdpi.com
Pseudomonas putidaOxygen-limited mdpi.com
Rhodococcus speciesAerobic nih.gov

Bioremediation Strategies for Indole-Derived Pollutants

Bioremediation, which utilizes the metabolic capabilities of microorganisms to detoxify or remove pollutants, is considered an environmentally friendly and cost-effective method for addressing contamination by indole compounds. researchgate.netfrontiersin.org This approach is particularly relevant for treating waste from large-scale livestock and poultry industries, where 3-methylindole is a major malodorous component. frontiersin.org

The effectiveness of bioremediation is dependent on several environmental factors, including pH, temperature, and the initial concentration of the pollutant. For example, the degradation of 3-methylindole by Acinetobacter oleivorans was found to be optimal at a pH of 8.0 and a temperature of 30°C. frontiersin.org Similarly, Burkholderia sp. IDO3 demonstrated high degradation performance over a pH range of 4.0-9.0 and a temperature range of 30-35°C. nih.gov

Bioaugmentation, a strategy that involves introducing specific microbial strains with desired degradation capabilities into a contaminated environment, has shown promise for enhancing the removal of skatole. A study demonstrated that the bioaugmentation of activated sludge systems with Burkholderia sp. IDO3 significantly improved the removal of skatole. nih.govresearchgate.net The introduced strain was able to survive and become a dominant population in the complex microbial community. nih.gov

Assessment of Environmental Impact and Degradation Products of Related Indoles

3-Methylindole (skatole) is a well-known environmental pollutant primarily due to its strong and unpleasant fecal odor, which can be detected at very low concentrations. researchgate.netfrontiersin.org It is a major contributor to odor pollution from animal waste, wastewater treatment plants, and public restrooms. researchgate.netmdpi.com Beyond its malodorous properties, 3-methylindole has been associated with pulmonary toxicity in some animals. researchgate.net In humans, it is considered a potential health risk, with long-term exposure possibly leading to respiratory issues and other health problems. mdpi.com When released into the environment, skatole can be found in soil, surface water, and groundwater. health.state.mn.us

Identified Degradation Products of 3-Methylindole
Degradation ProductAssociated Degradation Process/OrganismReference
3-MethyloxindolePseudomonas putida LPC24 nih.gov
N-(2-acetylphenyl)formamidePseudomonas putida LPC24 nih.gov
2-AminoacetophenonePseudomonas putida LPC24 nih.gov
N2-Acetyl-L-ornithineAcinetobacter oleivorans frontiersin.org
PhenylacetaldehydeAcinetobacter oleivorans frontiersin.org
Phenylacetic acidAcinetobacter oleivorans frontiersin.org
Indole-3-carboxylic acidAcinetobacter oleivorans, Pseudomonas aeruginosa frontiersin.orgnih.gov
Indole-3-carboxaldehydeAcinetobacter oleivorans frontiersin.org
Anthranilic acidIonizing radiation researchgate.net
Gentisic acidIonizing radiation researchgate.net
BetaineAcinetobacter species nih.gov
CholineAcinetobacter species nih.gov

Computational and Theoretical Chemistry Studies

Molecular Modeling of 3-Methylindole-1-ethanol Structure and Conformation

The bond lengths and angles of the indole (B1671886) nucleus are well-established, with the fusion of the five- and six-membered rings creating a rigid planar structure. For instance, in related indole structures, the C4-C9 bond length is observed to be around 1.426 Å, which is longer than a typical C-C bond due to the ring fusion. ijrar.org The hybridization of the atoms within the ring system is primarily sp2, contributing to its planarity.

Table 1: Predicted General Conformational Features of this compound

FeatureDescriptionPredicted Influence on this compound
Indole Ring Fused bicyclic aromatic systemLargely planar and rigid, providing a stable core.
N1-Ethanol Bond Single bond connecting the ethanol (B145695) group to the indole nitrogenAllows for rotation, leading to different orientations of the ethanol substituent relative to the indole plane.
Ethanol Group -CH2-CH2-OH substituentThe flexibility of this chain allows the terminal hydroxyl group to adopt various positions, potentially interacting with the indole π-system or being directed away from it.
C3-Methyl Group Methyl substituent on the pyrrole (B145914) ringMay introduce steric hindrance with certain conformations of the N1-ethanol group, influencing the preferred spatial arrangement.

Quantum Chemical Calculations for Reactivity and Electronic Properties of Indole Derivatives

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic structure and reactivity of indole derivatives. The indole nucleus is an electron-rich aromatic system, making it prone to electrophilic substitution, with the C3 position being the most reactive site. nih.gov

The introduction of substituents on the indole ring modulates its electronic properties. A methyl group at the C3 position, as in this compound, is generally considered an electron-donating group, which would further increase the electron density of the indole ring. The N-substituent also plays a crucial role in determining the electronic properties. Acylation of the indole nitrogen with aliphatic carboxylic acids has been shown to decrease activity in some contexts, suggesting an alteration of the electronic distribution. youtube.com

Key electronic properties that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity.

Studies on natural indoles have shown that their HOMO energies can range from -4.81 to -5.52 eV, and their LUMO energies from -0.65 to -0.81 eV, resulting in energy gaps between 4.16 and 4.71 eV. frontiersin.org The electrophilicity index (ω), which measures the ability of a molecule to accept electrons, has been calculated for some indoles to be in the range of "high electrophiles" (>1.50 eV). frontiersin.org

For this compound, the electron-donating methyl group at C3 would be expected to raise the HOMO energy, making the molecule more susceptible to oxidation. The N1-ethanol substituent's effect is more complex; while alkyl groups are generally electron-donating, the presence of the electronegative oxygen atom could also have an influence. Computational studies on related N-substituted indoles show that the N-substituent can have a noticeable effect on the geometry and electronic structure. nih.gov

Table 2: Representative Calculated Electronic Properties of Indole Derivatives

Indole DerivativeHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)Reference
Gardflorine A-5.52-0.814.71 frontiersin.org
Gardflorine B-4.81-0.654.16 frontiersin.org
Gardflorine C-5.16-0.744.43 frontiersin.org

These values are for representative indole alkaloids and serve to illustrate the typical range of electronic properties for this class of compounds.

Structure-Activity Relationship (SAR) Modeling for Indole Compounds

Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a series of compounds with their biological activity. For indole derivatives, SAR studies have been crucial in designing molecules with specific pharmacological profiles.

The substitution pattern on the indole ring is a key determinant of activity. Key insights from SAR studies on various indole compounds include:

N1-Substitution: The nature of the substituent on the indole nitrogen is critical. In some series of indole-based inhibitors, N-acylation with certain groups can lead to a decrease in activity, while in others, specific N-alkyl or N-aryl groups are essential for potency. youtube.comacs.org The synthesis of various N-arylated and N-alkylated indoles has been a focus for developing new therapeutic agents. organic-chemistry.org In some cases, the indole nitrogen is not essential for activity, as demonstrated by active analogues where the nitrogen is replaced by carbon. youtube.com

C2-Substitution: A methyl group at the C2-position can be more active than aryl substituents in certain classes of indole acetic acid derivatives. youtube.com

C3-Substitution: The C3 position is a common site for substitution. In the development of certain inhibitors, substitution at the C3 position was explored to take advantage of potential interactions within a binding pocket. acs.org

C5-Substitution: In the context of indole acetic acid derivatives, substitution at the 5-position with groups like methoxy (B1213986) (-OCH3), fluoro (-F), or dimethylamino (-N(CH3)2) has been shown to be more active than the unsubstituted analogue. youtube.com

For this compound, the SAR would be determined by the interplay of the C3-methyl group and the N1-ethanol group. The methyl group at C3 is a common feature in many biologically active indoles. The N1-ethanol substituent introduces a flexible chain with a terminal hydroxyl group, which could participate in hydrogen bonding with a biological target. The length and nature of the N-alkanol chain would likely be a critical parameter for optimizing activity. SAR studies on related N-substituted indoles have shown that even small changes to the N-substituent can significantly impact biological activity. nih.gov

Table 3: Summary of General SAR Principles for Indole Derivatives

Position of SubstitutionGeneral Observation from SAR StudiesPotential Relevance to this compound
N1 The size, polarity, and flexibility of the substituent are often critical for activity. Both increases and decreases in activity are observed depending on the specific substituent and biological target. youtube.comacs.orgThe N1-ethanol group provides a flexible, polar substituent capable of hydrogen bonding, which could be a key interaction for biological activity.
C3 Often substituted to modulate electronic properties and steric interactions within a binding site. acs.orgThe C3-methyl group is a small, lipophilic substituent that can influence the compound's overall shape and electronic character.
C5 Substitution with electron-donating or halogen groups can enhance activity in some systems. youtube.comThis position is unsubstituted in this compound, but derivatization at this site could be a strategy for activity modulation.

Future Research Trajectories and Interdisciplinary Opportunities

Emerging Methodologies in Indole (B1671886) Compound Research

The synthesis of indole derivatives has been a subject of intense research for over a century, leading to the development of numerous classical methods. chemicalbook.com However, the demand for more efficient, sustainable, and diverse synthetic routes has spurred the development of novel methodologies. These emerging techniques offer exciting possibilities for the synthesis and functionalization of compounds like 3-Methylindole-1-ethanol.

Recent advancements have focused on greener and more efficient synthetic protocols. For instance, microwave-assisted organic synthesis has gained traction for its ability to accelerate reaction rates and improve yields in the formation of indole rings. organic-chemistry.org Additionally, the use of environmentally benign solvents like water and ionic liquids is becoming more prevalent, reducing the ecological footprint of chemical synthesis. organic-chemistry.org

Catalysis plays a pivotal role in modern organic synthesis, and the field of indole chemistry is no exception. Researchers are increasingly employing transition-metal catalysts, such as palladium and copper, to achieve site-selective functionalization of the indole nucleus. chemicalbook.comgoogle.com These methods allow for the introduction of various substituents at specific positions, which is crucial for tuning the biological and material properties of the resulting molecules. For instance, l-proline (B1679175) has been utilized as a highly efficient catalyst for the regioselective synthesis of substituted indolyl-4H-chromene scaffolds in water, highlighting the move towards organocatalysis. nih.gov

Furthermore, multicomponent reactions are emerging as a powerful tool for the rapid construction of complex molecular architectures from simple starting materials in a single step. organic-chemistry.org These reactions offer a high degree of atom economy and are well-suited for creating libraries of diverse indole derivatives for high-throughput screening.

The table below summarizes some of the emerging methodologies applicable to the synthesis of indole compounds, which could be adapted for this compound and its derivatives.

MethodologyKey FeaturesPotential Advantages for this compound Synthesis
Microwave-Assisted Synthesis Rapid heating, shorter reaction times, often higher yields.Efficient synthesis of the core indole structure and subsequent modifications.
Green Solvents (e.g., Water, Ionic Liquids) Reduced environmental impact, potential for novel reactivity.Development of more sustainable synthetic routes.
Transition-Metal Catalysis (e.g., Pd, Cu) High selectivity for C-H functionalization and cross-coupling reactions.Precise introduction of functional groups to the indole ring of this compound.
Organocatalysis (e.g., l-proline) Metal-free, often milder reaction conditions, enantioselective transformations.Enantiomerically pure derivatives of this compound for chiral applications.
Multicomponent Reactions High efficiency and molecular diversity from simple precursors.Rapid generation of a library of this compound derivatives for screening.

Potential for Novel Agrochemical and Advanced Material Science Applications of Indole Derivatives

The inherent biological activity of the indole nucleus makes its derivatives prime candidates for the development of new agrochemicals. While research on this compound in this area is not yet established, the broader class of indole compounds has shown promise as fungicides, insecticides, and herbicides. The structural features of this compound, including the 3-methyl group and the N-ethanol substituent, could be systematically modified to optimize its activity against various agricultural pests and pathogens.

In the realm of material science, indole-based polymers and dyes have garnered significant interest due to their unique electronic and optical properties. The indole ring is an excellent electron donor, making it a valuable building block for organic semiconductors, conductive polymers, and fluorescent materials. The N-ethanol group in this compound provides a convenient handle for polymerization or for grafting onto other material surfaces, potentially leading to novel functional materials with applications in organic electronics, sensors, and coatings.

The development of 3-substituted-3-hydroxyindolin-2-ones, which share a structural resemblance to potential precursors of this compound, has been a focus of recent synthetic efforts. These compounds have been investigated for a range of biological activities, and their synthesis often involves the reaction of isatins with various nucleophiles. nih.gov Such synthetic strategies could potentially be adapted to create a diverse library of this compound derivatives for screening in both agrochemical and material science applications.

Exploration of this compound as a Lead Compound for Advanced Chemical and Biological Probes

A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to fit better to the target. The unique structure of this compound makes it an intriguing candidate for development as a lead compound for advanced chemical and biological probes. The indole scaffold can be readily modified with fluorescent tags, affinity labels, or reactive groups to create tools for studying complex biological systems.

For example, the N-ethanol side chain could be functionalized to attach fluorophores, enabling the use of this compound derivatives as fluorescent probes for imaging specific cellular components or processes. The 3-methyl group and the aromatic ring system can also be tailored to achieve selective binding to biological targets such as enzymes or receptors.

The synthesis of 3-hydroxy-3-substituted oxindoles has been a significant area of research, with these compounds serving as key intermediates in the synthesis of more complex bioactive molecules. nih.gov The methodologies developed for the synthesis of these related structures could inform the design and synthesis of this compound-based probes. For instance, the reaction of isatins with terminal alkynes, catalyzed by copper nanoparticles, has been shown to produce 3-hydroxy-3-ethynyl-2-oxindoles, demonstrating a pathway to introduce versatile functional groups. researchgate.net

Furthermore, the reactive intermediate of 3-methylindole (B30407), 3-methyleneindolenine, has been shown to form adducts with DNA, suggesting that derivatives of 3-methylindole could be explored as DNA-interacting agents or probes. nih.gov Careful modification of the this compound structure could lead to probes with specific DNA binding properties, which would be valuable tools in molecular biology and diagnostics.

The table below outlines potential research directions for developing this compound as a lead compound.

Research DirectionRationalePotential Applications
Development of Fluorescent Probes The N-ethanol group allows for easy attachment of fluorophores.Cellular imaging, tracking of biological molecules, high-throughput screening assays.
Synthesis of Affinity-Based Probes The indole scaffold can be modified to bind selectively to specific proteins.Target identification, drug discovery, proteomics research.
Creation of Photoactivatable Probes Introduction of photolabile groups to control the activity of the probe with light.Spatiotemporal control of biological processes, targeted drug delivery.
Design of DNA-Interacting Agents Based on the known reactivity of related 3-methylindole intermediates with DNA.Probes for DNA structure and function, potential therapeutic agents.

Q & A

Q. What mixed-methods approaches are suitable for studying environmental impacts of this compound?

  • Methodological Answer : Combine quantitative LC-MS/MS monitoring of environmental samples with qualitative stakeholder interviews (e.g., wastewater treatment operators). Lifecycle assessment (LCA) models quantify biodegradation pathways, while ecotoxicology assays (Daphnia magna mortality) assess acute/chronic effects .

Future Research Directions

  • Biocatalytic Synthesis : Explore engineered enzymes (e.g., P450 monooxygenases) for stereoselective production under mild conditions .
  • Environmental Fate : Long-term soil microcosm studies to evaluate bioaccumulation potential and metabolite toxicity .
  • Computational Models : Machine learning (QSAR) to predict novel derivatives with enhanced pharmacokinetic profiles .

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